2-(4-bromobutyl)-1-methyl-1H-imidazole
Description
Contextual Significance of Imidazole (B134444) and Alkyl-Halide Functionalities in Organic Chemistry
The scientific interest in 2-(4-bromobutyl)-1-methyl-1H-imidazole stems from the well-established importance of its core components. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. ijsrtjournal.com This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds, including the essential amino acid histidine. researchgate.netresearchgate.netnih.gov The electron-rich nature of the imidazole ring and its ability to participate in hydrogen bonding allow it to bind readily to various enzymes and receptors. researchgate.netnih.gov Consequently, imidazole derivatives have been extensively developed for a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.govnih.gov
The alkyl-halide functionality is a cornerstone of synthetic organic chemistry. patsnap.com The bond between the carbon and the halogen atom (in this case, bromine) is polarized due to the halogen's higher electronegativity, rendering the carbon atom electrophilic. youtube.comalevelchemistry.co.uk This polarity makes the carbon an attractive target for nucleophiles, facilitating a range of reactions. youtube.comalevelchemistry.co.uk Alkyl halides are versatile precursors used in nucleophilic substitution (Sₙ1 and Sₙ2) and elimination reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. patsnap.commasterorganicchemistry.com The bromine atom, in particular, serves as an excellent leaving group, enhancing the reactivity of the molecule in these synthetic transformations. msu.edu
Overview of the Research Landscape for this compound and Structurally Related Imidazole Derivatives
While specific, in-depth research publications focusing exclusively on this compound are not extensively documented, its availability from chemical suppliers and the existence of its hydrobromide salt suggest its primary role as a synthetic intermediate or building block. bldpharm.com The broader research landscape is densely populated with studies on structurally related imidazole derivatives that feature alkyl-halide side chains.
The synthesis of functionalized imidazoles is a significant area of chemical research, with numerous methods developed to construct and modify the imidazole skeleton. mdpi.com Researchers frequently utilize imidazole derivatives containing reactive side chains, such as alkyl halides, to build more elaborate molecules. For instance, the alkylating nature of the bromobutyl group can be exploited in C-N coupling reactions or to tether the imidazole moiety to other molecular scaffolds. slideshare.netsigmaaldrich.com This strategy is employed in the synthesis of potential pharmaceuticals, ligands for metal catalysts, and materials with specific optical properties. bohrium.comgoogle.com Studies on similar compounds demonstrate their use in creating complex heterocyclic systems and novel bioactive agents. nih.govacs.org
Fundamental Aims and Scope of Academic Inquiry into the Compound's Properties and Reactivity
The primary aims of academic and industrial inquiry into a compound like this compound are centered on its synthetic utility. The molecule is designed to be a bifunctional reagent, where the imidazole and alkyl bromide parts can undergo selective transformations.
The scope of investigation for this compound includes:
Synthetic Methodology: Developing efficient protocols that utilize the compound as a key intermediate. The reactivity of the C-Br bond allows for nucleophilic substitution reactions to introduce a wide variety of functional groups (e.g., azides, thiols, ethers, and amines), thereby creating a library of new imidazole derivatives. masterorganicchemistry.com
Medicinal Chemistry: Using it as a starting material for the synthesis of potential drug candidates. The imidazole core can serve as a pharmacophore that interacts with a biological target, while the four-carbon chain acts as a flexible linker to connect to other binding regions or functional groups. researchgate.netnih.gov
Materials Science: Exploring its use in the creation of novel materials. For example, intramolecular or intermolecular alkylation could lead to the formation of imidazolium (B1220033) salts, which are a class of ionic liquids with applications as green solvents and catalysts. bohrium.com Furthermore, such compounds can serve as precursors to N-heterocyclic carbenes (NHCs), which are important ligands in organometallic catalysis.
In essence, the academic inquiry is not necessarily focused on the intrinsic properties of this compound itself, but rather on its potential as a versatile molecular scaffold for constructing more complex and functionally diverse chemical entities.
Structure
3D Structure
Properties
Molecular Formula |
C8H13BrN2 |
|---|---|
Molecular Weight |
217.11 g/mol |
IUPAC Name |
2-(4-bromobutyl)-1-methylimidazole |
InChI |
InChI=1S/C8H13BrN2/c1-11-7-6-10-8(11)4-2-3-5-9/h6-7H,2-5H2,1H3 |
InChI Key |
RNSFQTDSSDEPMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CCCCBr |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 4 Bromobutyl 1 Methyl 1h Imidazole
Direct Synthesis Strategies for 2-(4-bromobutyl)-1-methyl-1H-imidazole
Direct synthesis strategies aim to introduce the 4-bromobutyl group at the C2 position of the 1-methylimidazole (B24206) core in a single or a few sequential steps. These methods are often favored for their potential efficiency and atom economy.
Alkylation Routes Utilizing Methylimidazole Precursors
Alkylation reactions represent a fundamental approach to the synthesis of substituted imidazoles. Starting from 1-methylimidazole, the direct introduction of a butyl chain at the C2 position is a key challenge due to the potential for N-alkylation and lack of inherent reactivity at the C2 carbon.
Regioselective Functionalization Approaches to the Imidazole (B134444) Core
The direct alkylation of 1-methylimidazole with a reagent like 1,4-dibromobutane (B41627) is complicated by the nucleophilicity of the N3 nitrogen, which can lead to the formation of imidazolium (B1220033) salts. To achieve regioselective C2-alkylation, the C2 position must be activated. One of the most effective methods for this is through lithiation.
The deprotonation of 1-methylimidazole at the C2 position can be achieved using a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The resulting 2-lithio-1-methylimidazole is a potent nucleophile that can react with various electrophiles. For the synthesis of the target compound, this intermediate can be reacted with a suitable four-carbon electrophile. A plausible route involves the reaction with a protected form of 4-bromobutanol, such as its tetrahydropyranyl (THP) ether, to prevent side reactions involving the hydroxyl group. Subsequent deprotection and conversion of the alcohol to a bromide would yield the final product.
Another modern approach to achieve regioselective C-H functionalization is through transition metal-catalyzed C-H activation. While specific examples for the direct C2-butylation of 1-methylimidazole are not prevalent, this strategy is an active area of research for the functionalization of various heterocycles, including imidazoles.
Optimization of Reaction Parameters and Catalytic Systems (e.g., Copper Iodide Catalysis)
The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product. In the case of C2-lithiation, key parameters include the choice of base, solvent, temperature, and reaction time. The use of additives like tetramethylethylenediamine (TMEDA) can enhance the efficiency of the lithiation process.
While not extensively documented for the direct C2-alkylation of 1-methylimidazole with alkyl halides, copper iodide (CuI) has emerged as a versatile catalyst in various C-H functionalization reactions of imidazole derivatives. nih.govorganic-chemistry.orgacs.org Copper-catalyzed systems are known to facilitate cross-coupling reactions and could potentially be adapted for the direct introduction of the butyl chain at the C2 position. The optimization of such a catalytic system would involve screening of ligands, bases, solvents, and reaction temperatures to achieve the desired regioselectivity and yield. The role of copper iodide would likely be to facilitate the oxidative addition to the alkyl halide and subsequent reductive elimination to form the C-C bond.
Below is a table summarizing key parameters for the regioselective C2-alkylation of 1-methylimidazole via lithiation.
| Parameter | Condition | Purpose |
| Reagent | n-Butyllithium (n-BuLi) | Deprotonation at C2 |
| Solvent | Tetrahydrofuran (THF) | Anhydrous, aprotic medium |
| Temperature | -78 °C to 0 °C | Control of reactivity and side reactions |
| Additive | TMEDA (optional) | Sequesters lithium cation, enhances basicity |
| Electrophile | Protected 4-bromobutanol | Introduction of the four-carbon chain |
Synthesis via Functional Group Interconversion on Pre-functionalized Imidazoles
An alternative and often more controlled approach to the synthesis of this compound involves the use of an imidazole precursor that already bears a functionalized butyl chain at the C2 position. This strategy allows for the late-stage introduction of the bromine atom, often under milder conditions than direct alkylation.
Introduction of the Bromine Moiety on the Butyl Chain
A common precursor for this route is 4-(1-methyl-1H-imidazol-2-yl)butan-1-ol. This alcohol can be synthesized, for example, by the reaction of 2-lithio-1-methylimidazole with a protected 4-bromobutanol, followed by deprotection. The conversion of the primary alcohol to an alkyl bromide is a well-established transformation in organic synthesis. Two of the most reliable methods for this conversion are the use of phosphorus tribromide (PBr₃) and the Appel reaction.
The reaction with PBr₃ is a classic method for converting primary and secondary alcohols to the corresponding bromides. commonorganicchemistry.comrsc.orgbyjus.com The reaction typically proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry if the alcohol is chiral. The reaction is generally carried out in an aprotic solvent like diethyl ether or dichloromethane (B109758).
The Appel reaction provides a mild and efficient alternative for the bromination of alcohols. commonorganicchemistry.comarkat-usa.org This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source, most commonly carbon tetrabromide (CBr₄). Similar to the PBr₃ reaction, the Appel reaction also proceeds through an Sₙ2 pathway, leading to inversion of configuration at a stereocenter. The choice of solvent is typically an aprotic one, such as dichloromethane or acetonitrile (B52724).
The following table presents typical reaction conditions for the bromination of a primary alcohol using these methods.
| Method | Reagents | Solvent | Temperature | Typical Yield |
| PBr₃ | PBr₃ | Dichloromethane, Diethyl ether | 0 °C to room temp. | High |
| Appel Reaction | PPh₃, CBr₄ | Dichloromethane, Acetonitrile | 0 °C to room temp. | High |
Derivatization and Modification of the Imidazole Ring System
While the primary focus is on the synthesis of the title compound, it is pertinent to note that the imidazole ring itself can be further modified. For instance, electrophilic substitution reactions, such as halogenation, can occur at the C4 and C5 positions of the imidazole ring. These modifications are generally performed on the imidazole core before the introduction or functionalization of the C2-substituent, as the electronic properties of the ring can influence the reactivity of the side chain. Such derivatization is outside the direct synthesis of this compound but represents a potential avenue for creating analogues with different properties.
Synthesis of Related Bromobutyl-Imidazole Isomers and Analogs
The synthesis of bromobutyl-imidazole isomers is primarily achieved through the N-alkylation of the imidazole ring. This process involves the reaction of an imidazole derivative with a suitable alkylating agent, such as 1,4-dibromobutane, leading to the formation of a new carbon-nitrogen bond. The regioselectivity and efficiency of these reactions are highly dependent on the precursors, reaction conditions, and synthetic techniques employed.
Preparation of 1-(4-Bromobutyl)-2-methyl-1H-imidazole and its Hydrobromide Salts
The preparation of 1-(4-bromobutyl)-2-methyl-1H-imidazole and its corresponding hydrobromide salt is a key example of N-alkylation. This isomer is synthesized from 2-methylimidazole (B133640) and an excess of 1,4-dibromobutane.
The core of the synthesis is a nucleophilic substitution (SN2) reaction. In this process, the nitrogen atom (N-1) of the 2-methylimidazole ring acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,4-dibromobutane. This attack displaces a bromide ion, forming the desired N-alkylated imidazole product. Using an excess of 1,4-dibromobutane helps to minimize the formation of the bis-imidazolium salt, where a single butane (B89635) chain becomes attached to two separate imidazole molecules.
The rate and yield of the N-alkylation reaction are significantly influenced by the choice of solvent and other conditions, such as the presence of a base and the reaction temperature.
Polar aprotic solvents are generally preferred for this type of SN2 reaction because they can solvate the cation while leaving the nucleophile relatively free, increasing its reactivity. ku.edu
Dimethyl sulfoxide (B87167) (DMSO): As a highly polar aprotic solvent, DMSO is very effective at accelerating the rate of SN2 reactions. It efficiently stabilizes the charged transition state that forms during the substitution process. ku.edu
Dimethylformamide (DMF): Similar to DMSO, DMF is another polar aprotic solvent that facilitates the nucleophilic substitution by solvating the accompanying cation. google.com
Acetonitrile (ACN): Acetonitrile is a common solvent for N-alkylation reactions, often providing good yields. nih.govresearchgate.net Studies on the alkylation of nitroimidazoles have shown that using acetonitrile with a base like potassium carbonate (K2CO3) can lead to superior yields compared to other solvent-base combinations. researchgate.netderpharmachemica.com
The addition of a base, such as potassium carbonate (K2CO3), is often employed to deprotonate the imidazole, thereby increasing its nucleophilicity and promoting the reaction. Temperature also plays a crucial role; heating the reaction mixture, often to around 60°C, can significantly improve the reaction rate and the final product yield. derpharmachemica.com
| Solvent | Solvent Type | General Effect on SN2 Alkylation | Typical Base Used |
|---|---|---|---|
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High reaction rate, stabilizes transition state ku.edu | Potassium Carbonate (K2CO3) |
| Dimethylformamide (DMF) | Polar Aprotic | Effective, promotes nucleophilic attack google.com | Potassium Carbonate (K2CO3) |
| Acetonitrile (ACN) | Polar Aprotic | Good yields, commonly used researchgate.net | Potassium Carbonate (K2CO3) |
Synthetic Routes to 1-(4-Bromobutyl)-1H-imidazole and Related N-Alkyl Imidazoles
The synthesis of 1-(4-bromobutyl)-1H-imidazole follows a similar synthetic logic to its 2-methyl-substituted counterpart. The reaction involves the direct N-alkylation of the parent imidazole ring with 1,4-dibromobutane. ambeed.com The principles of nucleophilic substitution, solvent effects, and the use of bases are directly applicable here as well. The absence of the methyl group at the C-2 position means there is less steric hindrance, which can influence reaction kinetics. The synthesis of various N-alkyl imidazoles is a well-established field, often serving as a foundational step in the creation of ionic liquids and other functional materials. researchgate.netnih.gov
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of efficient, environmentally friendly methods. Advanced techniques such as microwave-assisted synthesis are being increasingly applied to the production of imidazole derivatives, aligning with the principles of green chemistry.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of imidazole derivatives. derpharmachemica.com This technique utilizes microwave irradiation to heat the reaction mixture rapidly and uniformly, often leading to dramatic reductions in reaction time, increased product yields, and enhanced purity compared to conventional heating methods. niscpr.res.inorientjchem.org
The key advantages of microwave irradiation in the synthesis of bromobutyl-imidazoles include:
Reduced Reaction Times: Reactions that might take several hours under conventional heating can often be completed in a matter of minutes. nih.gov
Higher Yields: The efficient and rapid heating can minimize the formation of byproducts, leading to cleaner reactions and higher yields. derpharmachemica.com
Energy Efficiency: Microwave synthesis is generally more energy-efficient than traditional refluxing.
Green Chemistry Alignment: The reduction in reaction time and potential for using more environmentally benign solvents (like water or even solvent-free conditions) make it a greener alternative. niscpr.res.innih.govnih.gov
For instance, multi-component reactions to form substituted imidazoles can be carried out under microwave irradiation, often without any solvent, which significantly enhances the environmental friendliness of the process. niscpr.res.in
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes | niscpr.res.innih.gov |
| Energy Consumption | High | Low | derpharmachemica.com |
| Product Yield | Variable | Often higher | orientjchem.org |
| Solvent Use | Often requires organic solvents | Can use green solvents (e.g., H2O) or be solvent-free | niscpr.res.innih.gov |
Electrochemical Methods for Imidazole Construction
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for constructing the imidazole ring. These techniques often proceed under mild conditions, avoiding the need for harsh reagents or stoichiometric oxidants and minimizing waste. acs.org Electrochemical methods typically involve the formation of key carbon-nitrogen bonds through anodic oxidation or cathodic reduction processes.
Several electrochemical strategies are applicable to the formation of substituted imidazole cores. One notable approach is the anodic oxidative tandem cyclization. This method can involve the reaction of precursors like aryl ketones and benzylamines, which undergo cyclization to form 1,2,4-trisubstituted-(1H)-imidazoles under metal- and oxidant-free conditions. organic-chemistry.org Another innovative electrochemical technique is the desulfurization of 2-mercapto-imidazoles. This bromide-mediated anodic transformation is conducted in a simple undivided cell with carbon electrodes, providing the desired imidazole products in very good yields. organic-chemistry.org
Furthermore, electrochemical strategies have been developed for the synthesis of related benzimidazole (B57391) structures through oxidative dehydrogenative C-N bond formation, a method that highlights the potential for intramolecular C-H amination under mild, metal-free conditions. acs.org Mechanistic studies suggest that these reactions can proceed via the formation of selenium cations from the direct electrochemical oxidation of diselenides, which then act as key intermediates. rsc.org While direct electrochemical synthesis of this compound is not prominently documented, these established methods for imidazole ring construction provide a foundational framework for developing such a pathway.
Below is a table summarizing various electrochemical approaches for imidazole construction.
| Electrochemical Method | Precursors | Key Features |
| Anodic Oxidative Tandem Cyclization | Aryl ketones and benzylamines | Metal- and oxidant-free; forms 1,2,4-trisubstituted imidazoles. organic-chemistry.org |
| Anodic Desulfurization | 2-Mercapto-imidazoles | Bromide-mediated; simple setup with carbon electrodes; scalable. organic-chemistry.org |
| Oxidative Dehydrogenation C–N Formation | N-aryl-N'-benzyl-arylamidines (for benzimidazoles) | Avoids metal catalysts and stoichiometric oxidants; proceeds via C-H amination. acs.org |
| Three-Component Tandem Reaction | Diselenides, acryloyl chlorides, 2-mercaptoimidazoles | Green, one-pot synthesis; forms selenyl imidazo-fused systems. rsc.org |
Catalysis and Reagent Selection for Enhanced Efficiency
The efficiency and regioselectivity of the synthesis of this compound are highly dependent on the appropriate selection of catalysts and reagents. This applies to both the initial formation of the imidazole ring and the subsequent alkylation steps that introduce the methyl and 4-bromobutyl groups.
Catalysis in Imidazole Ring Formation:
The construction of the imidazole nucleus can be significantly accelerated by various catalysts. Copper-catalyzed reactions are particularly prevalent. For instance, inexpensive copper sulfate (B86663) can be used to catalyze the formation of multisubstituted imidazoles from readily available starting materials, making the process economically viable. organic-chemistry.org Copper salts such as copper(II) acetate (B1210297) can also catalyze domino azidation/intramolecular C(sp³)-H amination reactions to yield highly substituted imidazoles. organic-chemistry.org In some cases, nucleophilic catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) are employed in microwave-assisted protocols to rapidly afford NH-imidazoles from amidoximes and activated alkynes. researchgate.net The imidazole structure itself is a crucial component in many enzymatic processes, highlighting its intrinsic catalytic nature. researchgate.net
Reagent Selection for N-Alkylation:
Once the imidazole ring is formed (e.g., as 2-(4-bromobutyl)-1H-imidazole or 1-methyl-1H-imidazole), the subsequent N-alkylation step is critical for obtaining the final product. The choice of base and solvent significantly influences the regioselectivity of this reaction. For N-alkylation of nitroimidazoles, for example, using potassium carbonate (K2CO3) as the base in acetonitrile at elevated temperatures has been shown to produce high yields. derpharmachemica.com The alkylating agents themselves are key reagents; in this case, a methylating agent (like methyl iodide or dimethyl sulfate) and 1,4-dibromobutane would be required at the appropriate stages of the synthesis. The synthesis could start from a commercially available precursor like 1-methyl-1H-imidazole, which then undergoes a substitution reaction with a suitable bromide intermediate to attach the side chain. nih.gov
The following table details selected catalysts and reagents and their roles in the synthesis.
| Reagent/Catalyst | Role | Reaction Type |
| Copper Sulfate (CuSO₄) | Catalyst | Imidazole ring formation. organic-chemistry.org |
| Copper(II) Acetate (Cu(OAc)₂) | Catalyst | Domino azidation/C-H amination. organic-chemistry.org |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Nucleophilic Catalyst | Microwave-assisted imidazole synthesis. researchgate.net |
| Potassium Carbonate (K₂CO₃) | Base | N-alkylation of the imidazole ring. derpharmachemica.com |
| Methylating Agent (e.g., CH₃I) | Reagent | Introduction of the N1-methyl group. |
| 1,4-dibromobutane | Reagent | Introduction of the C2-(4-bromobutyl) group. |
Chemical Reactivity and Transformational Chemistry of 2 4 Bromobutyl 1 Methyl 1h Imidazole
Nucleophilic Substitution Reactions on the 4-Bromobutyl Chain
The primary mode of reactivity for the 4-bromobutyl group in 2-(4-bromobutyl)-1-methyl-1H-imidazole is its susceptibility to nucleophilic attack. The carbon atom attached to the bromine is electron-deficient and readily undergoes substitution reactions with a variety of nucleophiles.
Formation of Extended Alkylated Imidazole (B134444) Derivatives
A common application of this compound in synthesis is its reaction with nucleophiles to form extended alkylated imidazole derivatives. This straightforward SN2 reaction allows for the introduction of various functional groups at the end of the butyl chain. For instance, reaction with amines, alkoxides, and thiolates can introduce nitrogen, oxygen, and sulfur-containing moieties, respectively.
Detailed research on the direct reactions of this compound is limited in publicly available literature. However, the reactivity of the structurally similar 1-(4-bromobutyl)-2-methyl-1H-imidazole provides valuable insights. The nitrogen atom of an imidazole ring can act as a nucleophile, attacking the electrophilic carbon of the bromobutyl chain rug.nl. This principle can be extended to other nucleophiles reacting with the bromobutyl group of the target compound.
| Nucleophile | Product Class | General Reaction Conditions | Potential Applications of Products |
|---|---|---|---|
| Primary/Secondary Amines (R₂NH) | N-alkylated aminoimidazoles | Polar aprotic solvent (e.g., DMF, Acetonitrile), Base (e.g., K₂CO₃), Elevated temperature | Synthesis of ligands for metal catalysis, biologically active molecules |
| Alkoxides (RO⁻) | Alkoxy-substituted imidazoles | Corresponding alcohol as solvent, Strong base (e.g., NaH) | Precursors for further functionalization, synthesis of novel ethers |
| Thiolates (RS⁻) | Thioether-containing imidazoles | Polar solvent, Base to deprotonate thiol | Development of enzyme inhibitors, materials science applications |
| Azide (N₃⁻) | Azido-functionalized imidazoles | Polar aprotic solvent (e.g., DMF), Sodium azide | Precursors for triazole synthesis via click chemistry, bioorthogonal chemistry |
Intramolecular Cyclization Reactions Leading to Fused Heterocyclic Systems
The bifunctional nature of this compound, possessing both a nucleophilic imidazole ring and an electrophilic alkyl bromide, makes it a prime candidate for intramolecular cyclization reactions. These reactions can lead to the formation of fused heterocyclic systems, which are prevalent scaffolds in many biologically active compounds.
While specific examples for this compound are not readily found, the general principle of intramolecular cyclization of N-alkylimidazoles with a tethered electrophile is a well-established synthetic strategy researchgate.net. In the case of this compound, the N-1 nitrogen of another imidazole molecule or a different nucleophilic nitrogen within the same molecule (if appropriately designed) could potentially attack the electrophilic carbon of the bromobutyl chain, leading to the formation of a ring system. Base-mediated conditions are often employed to facilitate such cyclizations zenodo.org. The length of the butyl chain is suitable for the formation of thermodynamically stable five or six-membered rings.
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide. While the bromine in this compound is on an sp³-hybridized carbon, which is generally less reactive in Suzuki couplings than sp²-hybridized carbons, specialized catalytic systems have been developed to facilitate such transformations.
Research on the Suzuki-Miyaura coupling of haloimidazoles has primarily focused on halogens directly attached to the imidazole ring researchgate.netnih.gov. However, the principles can be extended to alkyl bromides under appropriate conditions. The reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.
| Boronic Acid/Ester | Catalyst System (Exemplary) | Base | Solvent | Product Type |
|---|---|---|---|---|
| Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene, Dioxane, or DMF/water mixtures | 2-(4-Arylbutyl)-1-methyl-1H-imidazole |
| Vinylboronic acid | Pd(OAc)₂ with a phosphine ligand | K₃PO₄ | THF or Dioxane | 2-(Alkenylbutyl)-1-methyl-1H-imidazole |
| Alkylboronic acid | Specialized Pd catalysts with bulky phosphine ligands | Strong, non-nucleophilic bases | Anhydrous, aprotic solvents | 2-(Extended alkyl chain)-1-methyl-1H-imidazole |
Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an organic halide and an amine wikipedia.orglibretexts.org. This reaction is a powerful tool for the synthesis of a wide variety of nitrogen-containing compounds. Similar to the Suzuki-Miyaura coupling, the application of Buchwald-Hartwig amination to alkyl bromides requires specific catalytic systems.
This reaction would enable the synthesis of various N-substituted derivatives of the imidazole compound, providing access to a diverse range of chemical structures with potential applications in medicinal chemistry and materials science. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction organic-chemistry.org.
| Amine | Catalyst System (Exemplary) | Base | Solvent | Product Type |
|---|---|---|---|---|
| Primary arylamine | Pd₂(dba)₃ with a bulky biarylphosphine ligand (e.g., XPhos, SPhos) | NaOtBu or LHMDS | Toluene or Dioxane | 2-(4-(Arylamino)butyl)-1-methyl-1H-imidazole |
| Secondary alkylamine | Pd(OAc)₂ with a dialkylbiarylphosphine ligand (e.g., RuPhos) | K₃PO₄ or Cs₂CO₃ | Toluene or THF | 2-(4-(Dialkylamino)butyl)-1-methyl-1H-imidazole |
| Amide or carbamate | Specialized Pd catalysts and ligands | Strong bases like K₃PO₄ | Aprotic polar solvents | N-acylated or N-carboxylated derivatives |
Other Catalytic Transformations Involving the Bromine Functionality
Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, the bromine atom in this compound can participate in other transition metal-catalyzed transformations. These include, but are not limited to, Sonogashira coupling for the formation of C(sp³)-C(sp) bonds, Heck-type reactions under specific conditions, and various carbonylation reactions to introduce carbonyl functionalities. The development of new catalytic systems continues to expand the scope of reactions applicable to alkyl halides, further enhancing the synthetic utility of this imidazole derivative.
Lack of Publicly Available Research Data on the Chemical Reactivity of this compound
Following a comprehensive search of scientific databases and scholarly articles, it has been determined that there is a significant lack of publicly available research data concerning the specific chemical reactivity and transformational chemistry of This compound . The stringent requirement to focus solely on this particular compound prevents the generation of a scientifically accurate article based on the provided outline.
The investigation sought to detail the redox chemistry and derivatization of this compound, as specified in the requested sections:
Derivatization for Complex Molecular Architecture
Synthesis of Multifunctional Supramolecular Building Blocks
While information is available for a structural isomer, 1-(4-bromobutyl)-2-methyl-1H-imidazole , the principles of chemical specificity dictate that these findings cannot be directly and accurately attributed to this compound. The difference in the position of the substituents on the imidazole ring can lead to significant variations in reactivity, steric hindrance, and electronic effects.
The PubChem database confirms the existence of this compound, but does not provide any referenced literature detailing its chemical reactions. Searches for oxidation, reduction, derivatization, or its use in the synthesis of supramolecular structures have not yielded any specific results for this compound.
Therefore, to maintain scientific accuracy and adhere to the strict constraints of the request, the article on the chemical reactivity and transformational chemistry of this compound cannot be generated at this time. Further empirical research and publication in peer-reviewed journals would be necessary to provide the information required to fulfill this request.
Mechanistic Investigations and Reaction Pathway Analysis
Elucidation of Reaction Mechanisms for Key Transformations
The key transformations involving 2-(4-bromobutyl)-1-methyl-1H-imidazole include its formation via alkylation and its subsequent conversion into other molecules through cyclization and coupling reactions.
Alkylation: The formation of this compound typically involves the N-alkylation of a suitable imidazole (B134444) precursor. The regioselectivity of N-alkylation in unsymmetrical imidazoles is a critical factor, influenced by electronic and steric effects of substituents on the imidazole ring. otago.ac.nz The reaction generally proceeds via an S(_N)2 mechanism where the nucleophilic nitrogen of the imidazole attacks the electrophilic carbon of an alkylating agent. researchgate.net For instance, the reaction of 1-methylimidazole (B24206) with 1,4-dibromobutane (B41627) would be a plausible route to synthesize the title compound. The ambident nature of the imidazole anion means that alkylation can potentially occur at either nitrogen, although in 1-methylimidazole, the position is fixed. otago.ac.nzreddit.com
Cyclization: The presence of a nucleophilic imidazole ring and an electrophilic bromobutyl chain within the same molecule allows for intramolecular cyclization. This can lead to the formation of fused heterocyclic systems, such as imidazo[1,2-a]pyridinium derivatives, if a suitable pyridine (B92270) moiety is involved. nanobioletters.comnih.gov The cyclization is typically an intramolecular S(_N)2 reaction where the N3 nitrogen of the imidazole ring attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a new ring.
Coupling Pathways: While less common for this specific molecule, coupling reactions could be envisaged. For instance, the bromide could participate in cross-coupling reactions, though this would compete with intramolecular cyclization. The imidazole moiety itself can be involved in various coupling reactions to form more complex structures.
The conditions under which reactions are carried out have a profound impact on their outcomes.
Solvent: The choice of solvent is critical in the alkylation of imidazoles. Polar aprotic solvents generally increase the rate of S(_N)2 reactions by solvating the cation but not the nucleophile. ku.edu However, polar protic solvents can form hydrogen bonds with the lone pair of electrons on the imidazole nitrogen, hindering its nucleophilic attack. ku.edu In the synthesis of imidazole derivatives, solvents like acetonitrile (B52724) and cyclopentanone (B42830) have been shown to yield higher reaction rates compared to others. lookchem.com The influence of the solvent is also significant in cyclization reactions, with polar solvents often favoring the formation of ionic intermediates. researchgate.net
Catalysts: Both acid and base catalysts can be employed in the synthesis and transformation of imidazoles. researchgate.net In N-alkylation reactions, a base is often used to deprotonate the imidazole, increasing its nucleophilicity. google.com Various catalysts, including alkaline carbons, have been used to promote the N-alkylation of imidazole. researchgate.netresearchgate.net The choice of catalyst can also influence the regioselectivity of the reaction. otago.ac.nz In the synthesis of imidazo[1,2-a]pyridines, a variety of catalysts including iodine, copper, and palladium have been utilized. nanobioletters.com
| Parameter | Condition | Effect on Reaction | Reference |
|---|---|---|---|
| Solvent | Polar Aprotic (e.g., Acetonitrile) | Increases reaction rate by stabilizing the transition state. | ku.edulookchem.com |
| Solvent | Polar Protic (e.g., Ethanol) | Can decrease reaction rate due to hydrogen bonding with the nucleophile. | ku.edu |
| Temperature | Increased Temperature (e.g., 60°C) | Markedly improves reaction yields and kinetics. | derpharmachemica.comresearchgate.net |
| Catalyst | Base (e.g., K₂CO₃) | Increases nucleophilicity of imidazole, leading to higher yields. | derpharmachemica.com |
| Catalyst | Alkaline Carbons | Act as effective basic catalysts for N-alkylation. | researchgate.netresearchgate.net |
Kinetic Studies and Reaction Rate Determinants
Kinetic studies provide quantitative insights into reaction mechanisms and the factors that control reaction speed.
The kinetics of the N-alkylation of imidazoles, a key step in the synthesis of this compound, often follow S(_N)2 rate laws in dilute solutions. researchgate.netlookchem.com The reaction rate is proportional to the concentrations of both the imidazole and the alkylating agent. Rate constants can be determined by monitoring the concentration of reactants or products over time using techniques such as NMR spectroscopy. researchgate.net
Activation parameters, including the activation energy (Ea) and enthalpy of activation (ΔH‡), can be calculated from the temperature dependence of the rate constants using the Arrhenius equation. These parameters provide information about the energy barrier of the reaction.
| Alkylating Agent | Solvent | Temperature (K) | Rate Constant (k) | Activation Energy (Ea) | Reference |
|---|---|---|---|---|---|
| 1-Bromobutane | Acetonitrile | 348-363 | Data varies with temperature | Reported | lookchem.com |
| 1-Iodobutane | Acetonitrile | - | - | - | researchgate.net |
| 1-Bromohexane | Cyclopentanone | - | Higher than in other solvents | - | lookchem.com |
Stereochemical Aspects and Chiral Recognition in Derivatives
While this compound itself is not chiral, its derivatives can be. The introduction of stereocenters can lead to enantiomers or diastereomers. Chiral recognition, the ability of a chiral molecule to interact differently with the enantiomers of another chiral compound, is a significant area of study for imidazole-containing molecules. nih.govrsc.orgresearchgate.net
The imidazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for chiral recognition. nih.gov Chiral imidazole derivatives have been synthesized and used as receptors for the enantioselective recognition of amino acid derivatives. rsc.org The stereochemistry of these derivatives can have a significant impact on their biological activity. nih.gov For example, studies on chiral silver(I) imidazole derivatives have shown that different enantiomers can exhibit different levels of cytotoxic activity. nih.gov Theoretical studies using density functional theory have also been employed to understand chiral discrimination in the self-association of chiral imidazole derivatives. nih.gov
Regioselectivity in Imidazole Functionalization
The synthesis of this compound necessitates precise control over the regioselectivity of the functionalization of the 1-methylimidazole core. The imidazole ring presents multiple potential sites for substitution, and directing the incoming 4-bromobutyl group specifically to the C2 position, while avoiding reactions at other carbon atoms (C4 and C5) or at the N3 nitrogen, is a significant synthetic challenge. The regiochemical outcome is primarily governed by the reaction mechanism, which can be influenced by a variety of factors including the choice of catalyst, solvent, base, and the nature of the electrophile.
Several synthetic strategies have been developed for the C2-functionalization of N-alkylimidazoles, with two of the most prominent being direct C-H activation and lithiation followed by electrophilic quench.
Direct C-H Activation:
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds. nih.govacs.org In the context of 1-methylimidazole, catalysts based on palladium or nickel can facilitate the selective activation of the C2-H bond. nih.gov This enhanced reactivity at the C2 position is attributed to the higher acidity of the C2-proton compared to the C4 and C5 protons, and the ability of the N3 nitrogen to coordinate with the metal center, directing the catalyst to the adjacent C2 position. nih.gov
A plausible mechanistic pathway for a palladium-catalyzed C2-alkylation of 1-methylimidazole with a 4-bromobutyl precursor, such as 1-bromo-4-chlorobutane (B103958) or a similar species, would likely involve a concerted metalation-deprotonation (CMD) mechanism. In this process, the palladium catalyst, coordinated to a suitable ligand, would interact with the imidazole ring. A basic ligand on the palladium center would then abstract the acidic C2-proton, leading to the formation of a palladated imidazole intermediate. This intermediate would then undergo oxidative addition with the alkyl halide, followed by reductive elimination to yield the C2-alkylated product and regenerate the active catalyst. The choice of ligands and additives is crucial in preventing competing reactions and ensuring high regioselectivity.
Directed Ortho-Lithiation:
An alternative and well-established method for achieving C2-selectivity is through directed ortho-lithiation. nih.govuwindsor.ca This approach involves the deprotonation of 1-methylimidazole at the C2 position using a strong organolithium base, such as n-butyllithium (n-BuLi), typically at low temperatures. nih.gov The resulting 2-lithio-1-methylimidazole is a potent nucleophile that can readily react with a suitable electrophile, in this case, a derivative of the 4-bromobutyl chain like 1,4-dibromobutane.
The high regioselectivity of this method stems from the kinetic acidity of the C2-proton, which is preferentially abstracted by the strong base. The subsequent reaction with the electrophile is generally rapid and occurs at the site of lithiation. Careful control of stoichiometry and reaction conditions is necessary to avoid potential side reactions, such as multiple alkylations or reactions with the bromo-substituent of the product.
The following table summarizes key research findings on the impact of various reaction parameters on the regioselectivity of C2-functionalization in 1-methylimidazole derivatives, providing a framework for understanding the synthesis of this compound.
| Catalyst/Reagent | Ligand/Additive | Base | Solvent | Electrophile/Coupling Partner | C2:C4/C5 Selectivity | Reference |
| Ni(OTf)₂ | dcype | K₃PO₄ | t-amyl alcohol | Phenol derivatives | High C2 selectivity | nih.gov |
| Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | Dioxane | Aryl halides | Predominantly C2 | acs.org |
| n-BuLi | TMEDA | - | THF | Various electrophiles | Exclusive C2 | nih.gov |
| Rh(I) precatalyst | dArFpe | K₃PO₄ | - | Michael acceptors | Exclusive C2 | nih.gov |
This table is a representative summary based on published methodologies for C2-functionalization of imidazoles and may not directly correspond to the synthesis of this compound.
Applications in Advanced Materials Science
Precursor for Ionic Liquid Synthesis and Characterization
Ionic liquids (ILs) are salts with melting points below 100°C, known for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. asianpubs.org Imidazolium-based ILs are among the most extensively studied due to their versatility. nih.govnih.gov The compound 2-(4-bromobutyl)-1-methyl-1H-imidazole serves as a key precursor in the synthesis of specialized imidazolium (B1220033) salts, which are the fundamental components of task-specific ionic liquids and poly(ionic liquid)s.
The synthesis of imidazolium salts from this compound is typically achieved through a quaternization reaction. This process involves the reaction of the tertiary amine nitrogen (N-3) of the imidazole (B134444) ring with an alkylating or other reactive agent. However, the primary route for this specific precursor involves its own reactive bromobutyl group reacting with another nucleophilic imidazole, or the imidazole nitrogen reacting with another electrophile.
A common synthetic strategy involves the reaction of a 1-substituted imidazole with an alkyl halide. nih.gov For instance, 1-methylimidazole (B24206) can be reacted with butyl bromide to form 1-butyl-3-methylimidazolium bromide. nih.gov Similarly, the bromobutyl group on this compound can react with another imidazole-containing molecule to form a dicationic or polymeric structure. The resulting imidazolium salts possess unique properties that make them suitable for various applications, including as catalysts, electrolytes, and in the construction of nanostructures. researchgate.net The synthesis often involves refluxing the reactants in a suitable solvent like acetonitrile (B52724). nih.govmdpi.com
The functional versatility of these salts can be further expanded through anion exchange (metathesis) reactions, allowing for the fine-tuning of properties like solubility, viscosity, and electrochemical stability. nih.govrsc.org For example, a bromide anion can be exchanged for tetrafluoroborate (B81430) (BF₄⁻) or bis(trifluoromethylsulfonyl)imide (Tf₂N⁻) to alter the characteristics of the final ionic liquid. mdpi.comrsc.org
Poly(ionic liquid)s (PILs) are a class of polymers that have an ionic liquid species attached to the polymer backbone, combining the unique properties of ILs with the mechanical stability of polymers. asianpubs.org These materials are particularly promising for applications in gas separation membranes due to the high CO₂ solubility and selectivity of many imidazolium-based ILs. asianpubs.orgnih.govresearchgate.net
The compound this compound can be used to synthesize polymerizable ionic liquid monomers. The bromobutyl group provides a convenient handle for introducing a polymerizable functionality, such as a vinyl or norbornene group, through further chemical modification. mdpi.com These monomers can then be polymerized to create PILs. An alternative strategy involves grafting the imidazole compound onto an existing polymer backbone, followed by quaternization to create the ionic sites. asianpubs.org
Research has shown that PIL membranes exhibit excellent performance in separating CO₂ from other gases like methane (B114726) (CH₄) and nitrogen (N₂). mdpi.comnih.gov The performance of these membranes can be tuned by altering the structure of the cation or anion of the ionic liquid moiety. researchgate.net For instance, incorporating specific functionalities can enhance CO₂ affinity and improve separation selectivity. mdpi.com The use of dicationic ionic liquids, which can be synthesized from precursors like this compound, has also been explored to create PILs with unique gas transport properties. mdpi.com
Table 1: Gas Separation Performance of Representative Imidazolium-Based PIL Composite Membranes This table presents data for analogous imidazolium-based systems to illustrate the typical performance metrics.
| Membrane Composition | Target Gas | Permeability (Barrer) | Selectivity (CO₂/N₂) | Selectivity (CO₂/CH₄) | Source |
|---|---|---|---|---|---|
| [C₄vim][Tf₂N] with Di(Im⁺)Benz Filler | CO₂ | ~15 | ~25 | ~15 | mdpi.com |
| [C₄vim][Tf₂N] with Tri(Im⁺)Benz Filler | CO₂ | ~20 | ~25 | ~16 | mdpi.com |
| [C₄vim][Tf₂N] with Tetra(Im⁺)Benz Filler | CO₂ | ~22 | ~28 | ~18 | mdpi.com |
| Poly(RTIL)-RTIL Composite | CO₂ | Increases 2-5x vs neat poly(RTIL) | Slightly diminished | Slightly diminished | researchgate.net |
Polymeric and Elastomeric Materials Modification
The reactive nature of the bromobutyl group makes this compound an effective agent for modifying existing polymers, particularly elastomers like bromobutyl rubber (BIIR). This modification introduces ionic imidazolium groups into the polymer structure, leading to the formation of dynamic ionic networks that can impart novel properties such as self-healing capabilities.
Bromobutyl rubber (BIIR) is a synthetic rubber known for its low gas permeability and good chemical resistance. acs.org The bromine functionalities on the polymer chain provide reactive sites for chemical modification. acs.org By reacting BIIR with an alkyl-imidazole, such as 1-butylimidazole, the bromine atoms are converted into ionic imidazolium bromide groups. acs.orgresearchgate.net This transformation creates a network held together by reversible ionic interactions. acs.orgresearchgate.net
These ionic crosslinks can break and reform under stimulus, such as heat or pressure, allowing the material to repair damage and recover its mechanical properties. researchgate.netresearchgate.net The compound this compound can be utilized in similar modification strategies, where its imidazole nitrogen attacks the allylic bromide on the BIIR backbone, grafting the moiety onto the polymer and creating an imidazolium cation.
The efficiency of the self-healing process is influenced by the concentration of the ionic groups and the nature of the alkyl substituent on the imidazole. acs.org Studies on BIIR/natural rubber (NR) blends modified with butylimidazole have shown that the resulting composites exhibit superior mechanical and electrical properties after healing due to the presence of these ionic linkages. nih.govmdpi.com The healing process can even be accelerated by applying an electrical current, which generates heat within the material via the Joule heating effect, particularly in composites containing conductive fillers like carbon nanotubes. researchgate.netresearchgate.net
Table 2: Mechanical Properties of Self-Healing Bromobutyl Rubber (BIIR) Composites Data from analogous systems using butylimidazole (IM) modification.
| Material System | Property | Unhealed Value | Healed Value | Healing Efficiency (%) | Source |
|---|---|---|---|---|---|
| BIIR/NR-CNTCB-IM (70:30) | Tensile Strength (MPa) | 4.9 | 4.1 | ~84 | nih.gov |
| BIIR/NR-CNTCB-IM (80:20) | Tensile Strength (MPa) | 5.2 | 4.6 | ~88 | nih.gov |
| BIIR/NR-CNTCB-IM (70:30) | Elongation at Break (%) | 480 | 450 | ~94 | nih.gov |
| BIIR/NR-CNTCB-IM (80:20) | Elongation at Break (%) | 510 | 490 | ~96 | nih.gov |
In polymers modified with imidazolium salts, the ionic groups tend to aggregate into clusters or multiplets due to strong electrostatic interactions. acs.org These ionic clusters act as physical crosslinks, significantly influencing the mechanical properties of the material. acs.org The formation and nature of these clusters depend on factors like the concentration of ionic groups and the length of the alkyl chains attached to the imidazolium cation. acs.org
Furthermore, when conductive fillers like carbon nanotubes (CNTs) are incorporated into these ionically modified rubbers, another significant noncovalent interaction, the cation-π interaction, comes into play. researchgate.net This is an attractive force between the positively charged imidazolium ring and the electron-rich surface of the graphene sheets of the CNTs. researchgate.netnih.gov
This cation-π bonding improves the rubber-filler interaction, leading to better dispersion of the CNTs and enhanced mechanical reinforcement and electrical conductivity of the composite. researchgate.net This interaction is a key factor in designing smart materials where electrical conductivity can be used to trigger the self-healing process. researchgate.net The geometric and electronic properties of the imidazolium cation derived from this compound would play a direct role in the strength and nature of both ionic clustering and cation-π interactions within a composite system.
Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The imidazole moiety is a fundamental building block in coordination chemistry and the design of Metal-Organic Frameworks (MOFs) due to its ability to act as a versatile N-donor ligand. fau.denih.gov MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands, with applications in gas storage, separation, and catalysis. soton.ac.ukmdpi.com
The compound this compound offers multiple potential functionalities for incorporation into such frameworks. The imidazole ring can coordinate directly to a metal center. nih.gov Additionally, the bromobutyl group serves as a reactive tag for post-synthetic modification (PSM), allowing for the grafting of other functional groups onto the MOF structure after its initial synthesis. soton.ac.uk
Alternatively, the compound can be pre-functionalized, for example, by converting the bromo- group into a carboxylate, to create a bifunctional linker capable of bridging multiple metal centers to form robust 3D frameworks. fau.de Imidazole-functionalized MOFs have shown enhanced performance in applications like CO₂ capture and its catalytic conversion into cyclic carbonates. soton.ac.uk The presence of imidazole groups within the MOF pores can create favorable binding sites for CO₂ and act as catalysts for its subsequent reactions. soton.ac.uknih.gov The specific structure of this compound makes it a promising candidate for designing MOFs with tailored pore environments and catalytic activities.
Ligand Design and Synthesis for Metal Complexation
The imidazole moiety is a well-established ligand in coordination chemistry. The imine nitrogen atom (C=N-C) is basic and acts as a pure sigma-donor, readily binding to transition metal ions. wikipedia.org This interaction is fundamental to the formation of a wide array of metal complexes and coordination polymers. science.gov The basicity of imidazole is intermediate between that of pyridine (B92270) and ammonia, allowing it to form stable complexes with a variety of metals. wikipedia.org
This compound serves as a monodentate ligand through its unsubstituted nitrogen atom. More importantly, the terminal bromine on the butyl chain provides a reactive site for synthesizing more complex, multidentate ligands. For instance, the bromo-functional group can undergo nucleophilic substitution reactions to link multiple imidazole units together or to attach the imidazole core to a larger molecular scaffold. This synthetic flexibility is crucial for designing ligands with tailored electronic and steric properties for specific applications, such as catalysis or molecular magnetism. nih.govmdpi.com The synthesis of such complexes typically involves reacting the imidazole-containing ligand with a metal salt, such as a chloride or acetate (B1210297) salt of the desired metal, in a suitable solvent. researchgate.netnih.gov
| Ligand Type | Metal Ion(s) | Resulting Structure Type | Reference |
|---|---|---|---|
| Bis(imidazole) Ligands | Zn(II), Co(II), Cd(II) | 2D & 3D Coordination Polymers | science.gov |
| Azo Imidazole Derivative | Mn(II), Co(II), Ni(II), Cu(II) | Octahedral Complexes | researchgate.net |
| Simple Imidazole | Fe(II) | Octahedral Complex [Fe(imidazole)6]2+ | wikipedia.org |
| 2-(4-nitrophenyl)-1H-benzimidazole | Transition Metals | Stable Coordination Complexes | nih.gov |
Potential in Heterogeneous Catalysis Through MOF Integration
Metal-Organic Frameworks (MOFs) are porous crystalline materials valued for their high surface area and tunable structures, making them excellent platforms for heterogeneous catalysis. frontiersin.orgnih.gov A key strategy for creating active catalysts is to functionalize the MOF structure with specific chemical groups, a process known as post-synthetic modification (PSM). researchgate.net
The structure of this compound is ideally suited for this purpose. The reactive bromobutyl chain can be used to covalently graft the imidazole moiety onto the organic linkers of a pre-synthesized MOF. For example, it could be attached to amino-functionalized MOFs, such as UiO-66-NH2, through nucleophilic substitution. frontiersin.orgnih.gov Once integrated, the imidazole group within the MOF's pores can serve as a binding site to anchor catalytically active metal nanoparticles, such as palladium (Pd). frontiersin.orgnih.govresearchgate.net This approach prevents the metal nanoparticles from aggregating, leading to highly dispersed and stable catalysts. frontiersin.orgnih.gov
Research has shown that imidazole-functionalized MOFs supporting Pd clusters exhibit excellent catalytic activity in reactions like the Suzuki coupling, a vital carbon-carbon bond-forming reaction in organic synthesis. frontiersin.orgnih.gov The catalyst can be easily recovered and reused multiple times without a significant loss of activity, highlighting the benefits of this heterogeneous system. frontiersin.orgnih.gov
| Catalyst System | Reaction | Key Performance Metric | Reference |
|---|---|---|---|
| Pd Clusters on Schiff base–imidazole-functionalized MOFs (Pd0@UIO-66–SB–Im) | Suzuki coupling of phenyboronic acid and bromobenzene | >99% yield; reusable for six cycles without loss of activity. | frontiersin.orgnih.gov |
Electronic and Optoelectronic Materials Development
Imidazole derivatives are widely recognized for their excellent photoluminescence, favorable electrochemical properties, and good thermal stability, making them crucial components in the development of materials for electronic and optoelectronic devices. tandfonline.comnwpu.edu.cn
Precursor for Organic Light Emitting Diode (OLED) Materials
The imidazole ring is a versatile building block in the synthesis of materials for Organic Light Emitting Diodes (OLEDs). tandfonline.com It is used in a variety of roles, including as an electron transport material, a bipolar host, and as part of fluorescent or phosphorescent emitters. tandfonline.com The electron-donating and withdrawing properties of the imidazole core can be tuned through chemical modification, allowing for the precise design of materials with specific electronic characteristics. tandfonline.com
This compound serves as a valuable precursor in this context. The stable N-methylimidazole core provides the necessary electronic foundation and thermal stability. nwpu.edu.cn The bromobutyl chain acts as a reactive handle for subsequent synthetic steps, enabling the attachment of other functional groups, such as polycyclic aromatic hydrocarbons or triphenylamine (B166846) units. tandfonline.com This modular approach allows for the construction of complex, non-planar molecules that can inhibit aggregation and π-π stacking in the solid state, which is crucial for achieving high-efficiency emission in OLED devices. tandfonline.com For example, linking imidazole derivatives to units known for aggregation-induced emission (AIE) has led to non-doped emitters with high external quantum efficiencies (EQE). tandfonline.com
| Imidazole Derivative Type | Role in OLED | Reported External Quantum Efficiency (EQE) | Reference |
|---|---|---|---|
| PI derivative with TPA and TPE units (AIE-active) | Non-doped emitter | up to 4.0% | tandfonline.com |
Studies on Charge Transport Properties and Photophysical Behavior
The performance of organic electronic devices is fundamentally linked to the charge transport and photophysical properties of the constituent materials. Studies on imidazole-based compounds have provided significant insights into these relationships. The charge transport mechanism in thin films of imidazole derivatives can vary, with observations of ohmic conduction at low voltages and Space Charge Limited Conduction (SCLC) at higher voltages. researchgate.net
Broadband dielectric spectroscopy studies on homologous series of imidazole-based liquids have shown that charge transport is strongly influenced by the length of the alkyl chain attached to the imidazole ring. nih.gov Increasing the alkyl chain length leads to higher viscosity and a decrease in the structural relaxation rate, which in turn affects ion mobility. nih.gov This indicates that the butyl chain in this compound plays a critical role in determining the charge transport dynamics of materials derived from it.
The photophysical behavior, including absorption and emission characteristics, is also highly dependent on the molecular structure. nih.gov The introduction of various substituents onto the imidazole core can tune the emission wavelength and fluorescence quantum yield. nih.gov For example, studies on π-expanded imidazole chromophores have demonstrated fluorescence quantum yields in the range of 0.22 to 0.59, showcasing the potential for creating highly emissive materials. nih.gov
| Compound/System | Property Studied | Key Finding | Reference |
|---|---|---|---|
| Y-shaped π-expanded imidazoles | Photophysical Behavior | Fluorescence quantum yields observed in the range of 0.22-0.59. | nih.gov |
| Imidazole-based liquids with varying alkyl chains | Charge Transport | Viscosity increases and structural relaxation rate decreases with longer alkyl chains. | nih.gov |
| ESIPT-based blue emitting imidazole derivatives | Electrical Conduction | Ohmic conduction at low voltage; Space Charge Limited Conduction (SCLC) at high voltage. | researchgate.net |
Bioactivity and Pharmacological Research: Mechanistic Insights and Target Identification Excluding Clinical Studies
In Vitro Studies on Molecular Target Interactions
In vitro studies on various imidazole (B134444) derivatives have begun to shed light on their mechanisms of action at the molecular level, revealing interactions with enzymes, receptors, and other biological macromolecules.
Imidazole-containing compounds have been identified as inhibitors of several enzyme families. For instance, some imidazole derivatives have shown inhibitory activity against enzymes such as β-Lactamases, DNA gyrase, and topoisomerase. nih.gov The mechanism of inhibition often involves the imidazole ring acting as a scaffold to position key functional groups that interact with the enzyme's active site. Computational docking studies of a GH1 β-glucosidase suggested that imidazole itself can interact with active site residues, leading to partial competitive inhibition by reducing the substrate's affinity for the enzyme. nih.gov Imidazole antimycotics, which are known inhibitors of cytochrome P450, have also been shown to activate the base exchange enzyme system responsible for phosphatidylserine (B164497) biosynthesis. nih.gov
In the context of receptor binding, certain imidazole derivatives have been investigated for their interaction with neurotensin (B549771) receptors (NTRs). For example, some analogs have demonstrated agonist activity at the neurotensin 1 receptor (NTR1), with their binding affinity influenced by the substituents on the imidazole core. nih.gov Additionally, imidazoline (B1206853) receptors, which are distinct from adrenergic receptors, are known to bind various imidazole-containing compounds, playing a role in cardiovascular regulation. nih.gov
| Imidazole Derivative Class | Molecular Target | Observed In Vitro Effect | Potential Mechanism |
|---|---|---|---|
| General Imidazoles | GH1 β-glucosidase | Partial competitive inhibition | Binding to the active site, reducing substrate affinity. nih.gov |
| Imidazole Antimycotics | Cytochrome P450 | Inhibition | Interaction with the heme iron of the enzyme. nih.gov |
| Azabenzimidazoles | Janus kinase 1 (JAK1) | Selective inhibition | Specific binding to the kinase domain. |
| Substituted Imidazoles | Neurotensin 1 Receptor (NTR1) | Agonist activity | Binding to the receptor to elicit a cellular response. nih.gov |
| Imidazoline Compounds | I1-imidazoline Receptor | High-affinity binding | Interaction with a specific cell-surface receptor. nih.gov |
The interaction of imidazole derivatives with proteins is fundamental to their biological activity. The imidazole ring itself is a key component of the amino acid histidine, which plays a crucial role in the structure and function of many proteins, often acting as a proton donor or acceptor in enzymatic reactions. mdpi.com Beyond enzymatic interactions, studies on novel 1H-benzo[d]imidazole derivatives have shown their ability to bind to DNA and human topoisomerase I, suggesting a mechanism of action that involves interference with DNA replication and repair processes. acs.org These interactions are often stabilized by hydrogen bonding and van der Waals forces between the imidazole derivative and the macromolecule. acs.org
Structure-Activity Relationship (SAR) Studies on 2-(4-bromobutyl)-1-methyl-1H-imidazole Derivatives
While no specific SAR studies for this compound are available, research on other substituted imidazoles provides a framework for understanding how structural modifications can influence biological activity.
SAR studies on various classes of imidazole derivatives have identified several key structural features that modulate their biological responses. For antimicrobial activity, the presence of electron-withdrawing groups on the imidazole or associated phenyl rings is often necessary. nih.gov In a series of 3,3'-(α,ω-dioxaalkan)bis(1-alkylimidazolium) chlorides, the length of the alkyl (R) chain was found to be a critical determinant of antibacterial activity against Staphylococcus aureus, with an optimal length of 7-11 carbon atoms. mdpi.com
For antiviral activity, studies on imidazole-coumarin conjugates revealed that an unsubstituted N(1) position on the imidazole nucleus and the presence of substituents like halogens or methyl groups on the coumarin (B35378) moiety enhanced potency against the hepatitis C virus. mdpi.com This highlights the importance of both the core scaffold and its peripheral functional groups in dictating biological effects.
| Imidazole Derivative Class | Biological Activity | Key Structural Features for Enhanced Activity |
|---|---|---|
| Substituted phenyl-imidazoles | Antimicrobial | Presence of electron-withdrawing groups. nih.gov |
| Bis(1-alkylimidazolium) chlorides | Antibacterial (S. aureus) | Alkyl chain length of 7-11 carbons. mdpi.com |
| Imidazole-coumarin conjugates | Anti-HCV | Unsubstituted N(1) on imidazole; substituents on coumarin ring. mdpi.com |
| N-alkylimidazole derivatives | Antibacterial | Increasing alkyl chain length up to nine carbons enhances activity. researchgate.net |
The rational design of analogs is a crucial strategy for elucidating the mechanisms of action of bioactive compounds. By systematically modifying the structure of a lead imidazole derivative, researchers can probe the specific interactions with its biological target. For example, the synthesis of various substituted benzimidazoles has allowed for the exploration of their antimicrobial activity, revealing that substitutions at specific positions can significantly alter their spectrum and potency. tandfonline.comesisresearch.org This approach can help in identifying the pharmacophore—the essential structural features required for biological activity—and in optimizing lead compounds to improve their efficacy and selectivity.
Mechanistic Investigations of Antimicrobial and Antiviral Activities
The mechanisms underlying the antimicrobial and antiviral activities of imidazole derivatives are diverse. For antibacterial action, proposed mechanisms include the inhibition of essential enzymes like DNA gyrase and interference with cell wall synthesis or cell membrane integrity. nih.gov Nitroimidazole derivatives, a well-known class of antimicrobials, are prodrugs that, upon reduction of the nitro group within the microbial cell, form reactive radical anions that damage DNA and other macromolecules. nih.gov
In terms of antiviral activity, imidazole derivatives have been shown to inhibit various stages of the viral life cycle. For example, certain substituted imidazoles have demonstrated the ability to inhibit viral replication. nih.govnih.gov The specific mechanisms can vary widely depending on the virus and the chemical structure of the imidazole compound.
In-depth Analysis of this compound Reveals Scant Publicly Available Research
Despite a comprehensive search of scientific literature and databases, detailed information regarding the specific bioactivity and pharmacological properties of the chemical compound this compound remains largely unavailable in the public domain. Consequently, a thorough examination of its mechanistic insights, target identification, and potential therapeutic effects, as outlined in the requested article structure, cannot be fulfilled at this time.
While the existence and basic chemical properties of this compound are documented, for instance in chemical databases like PubChem, dedicated research into its biological actions appears to be limited or not publicly disclosed. This scarcity of data prevents a detailed discussion of its effects on microbial systems, as well as its potential hepatoprotective and cytoprotective activities.
Similarly, while the mechanisms of action for various antimicrobial agents and the molecular pathways involved in hepatoprotection against toxins like carbon tetrachloride are well-studied for other compounds, this information cannot be attributed to this compound without specific experimental evidence. The name "Herpetone," mentioned as an example in the context of hepatoprotective effects, does not appear to be a recognized or studied compound in the available scientific literature, further highlighting the lack of specific research in this area.
Lack of Specific Computational and Theoretical Research on this compound
Following a comprehensive search of publicly available scientific literature, it has been determined that there are no specific computational and theoretical chemistry studies focused solely on the chemical compound This compound . While extensive research exists on the computational analysis of various imidazole derivatives, the specific data required to populate the requested article outline for this particular compound is not available.
The conducted searches for quantum chemical calculations, including Density Functional Theory (DFT) for electronic structure, geometry optimization, and vibrational spectra, as well as HOMO-LUMO gap analysis using Time-Dependent DFT, yielded no results for this compound. Similarly, investigations into molecular dynamics (MD) simulations to understand its conformational analysis, dynamic behavior, solvation effects, and intermolecular interactions for this specific molecule were unsuccessful in retrieving relevant studies. Furthermore, no molecular docking or ligand-target interaction modeling studies featuring this compound could be located.
The available literature provides a general framework and established methodologies for how such computational studies are applied to the broader class of imidazole-containing compounds. These studies highlight the importance of computational chemistry in predicting molecular properties, understanding reaction mechanisms, and aiding in drug design. However, without specific research dedicated to this compound, any attempt to generate the requested detailed article would involve speculation and would not be based on scientifically validated findings for this compound.
Therefore, the content for the sections and subsections outlined in the user's request, including data tables and detailed research findings, cannot be generated at this time due to the absence of published research on the computational and theoretical chemistry of this compound.
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Target Interaction Modeling
Prediction of Binding Modes and Affinities with Biological Macromolecules
The prediction of how a small molecule like 2-(4-bromobutyl)-1-methyl-1H-imidazole might interact with biological targets, such as proteins or nucleic acids, is a cornerstone of computational drug discovery. Molecular docking is a primary technique used for this purpose. This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a wide range of conformations of the ligand within the binding site of the macromolecule and scoring these poses based on a force field that estimates the binding affinity.
While no specific molecular docking studies for this compound have been publicly documented, the general principles of such studies on other imidazole (B134444) derivatives can be considered. For instance, docking studies on various imidazole-containing compounds have been used to predict their binding modes and affinities for enzymes like GlcN-6-P synthase, a potential antimicrobial target. researchgate.net In such studies, the binding energy and inhibition constant are calculated, and the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the active site are analyzed. researchgate.net For a molecule like this compound, the imidazole ring could participate in π-π stacking or hydrogen bonding, while the bromobutyl chain could engage in hydrophobic or halogen bonding interactions.
Advanced computational methods, such as molecular dynamics (MD) simulations, can further refine the docked poses and provide a more accurate estimation of binding free energies. nih.gov These simulations model the dynamic nature of both the ligand and the protein, offering a more realistic picture of the binding event. Techniques like Thermodynamic Integration with Enhanced Sampling (TIES) and Enhanced Sampling of Molecular Dynamics with Approximation of Continuum Solvent (ESMACS) have shown good correlation with experimental binding affinities for other small molecules. nih.gov
Insights for Mechanism-Focused Structure-Based Design of Derivatives
The structural information obtained from predicted binding modes can provide valuable insights for the rational design of new derivatives with improved potency and selectivity. Structure-based design aims to modify the chemical structure of a lead compound to enhance its interactions with the target receptor. For example, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, the ligand could be modified by adding a suitable hydrophobic group to fill this pocket, thereby increasing binding affinity.
In the context of this compound, the 4-bromobutyl substituent offers a versatile handle for chemical modification. For instance, the bromine atom can be replaced by other functional groups to probe different types of interactions. Computational approaches can be used to predict the impact of these modifications on binding affinity before their synthesis. This in silico screening can prioritize the most promising derivatives for experimental validation, saving time and resources.
Studies on other imidazole-based compounds have demonstrated the effectiveness of this approach. For example, structure-activity relationship (SAR) studies on 1,4,5-trisubstituted imidazoles have led to the development of potent and selective inhibitors of the BRD4 bromodomain, an important epigenetic target. nih.gov By analyzing the co-crystal structures of these inhibitors with the target protein, researchers have identified key molecular interactions that can be optimized to improve affinity and selectivity. nih.gov A similar approach could be applied to derivatives of this compound to design new molecules with desired biological activities.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway from reactants to products. This involves locating the transition states, which are the energy maxima along the reaction coordinate, and calculating the activation energies. This information provides a deep understanding of the reaction kinetics and the factors that control the reaction outcome.
Prediction of Reaction Energetics and Kinetics for Intramolecular Processes
The this compound molecule possesses a reactive bromobutyl chain that can undergo intramolecular cyclization. In this process, the imidazole nitrogen atom could act as a nucleophile, attacking the carbon atom bearing the bromine, leading to the formation of a new ring system. Theoretical methods, such as density functional theory (DFT), can be employed to model this intramolecular reaction.
Furthermore, the rate of the reaction can be estimated using transition state theory. While specific kinetic data for the intramolecular cyclization of this compound is not available, the methodology has been successfully applied to other intramolecular processes. nih.gov
Elucidation of Regioselectivity and Stereoselectivity in Chemical Transformations
Chemical reactions can often lead to multiple products, and understanding the factors that govern the regioselectivity (where the reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product) is crucial for synthetic chemistry. Computational modeling can provide valuable insights into these aspects of reactivity.
For reactions involving this compound, such as its synthesis or subsequent transformations, theoretical calculations can be used to predict the most likely outcome. For example, in the alkylation of imidazole derivatives, the reaction can occur at different nitrogen atoms, leading to different regioisomers. DFT calculations can be used to determine the relative energies of the possible products and the transition states leading to them, thereby predicting the regioselectivity of the reaction. Studies on the alkylation of nitroimidazoles have shown that the regioselectivity is influenced by the position of the nitro group and the reaction conditions. derpharmachemica.com
Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in the crystal structure of a molecule. It provides a graphical representation of the regions of close contact between neighboring molecules in the solid state. The Hirshfeld surface is generated based on the electron distribution of the molecule, and different properties can be mapped onto this surface to highlight specific types of interactions.
The d_norm surface, for example, uses a color scale to indicate intermolecular contacts that are shorter (red), equal to (white), or longer (blue) than the van der Waals radii of the interacting atoms. Red spots on the d_norm surface highlight significant interactions, such as hydrogen bonds.
While a crystal structure and corresponding Hirshfeld surface analysis for this compound are not publicly available, studies on other imidazole and bromo-substituted organic compounds provide a good indication of the types of interactions that could be expected. For instance, Hirshfeld surface analysis of a copper(II) complex containing an imidazole ligand revealed that H···H and C···H/H···C contacts were the most significant contributors to the crystal packing. nih.gov In another study on a bromophenyl-containing molecule, the analysis showed significant contributions from H···H, C···H/H···C, N···H/H···N, and Br···H/H···Br interactions. nih.gov
| Interaction Type | Typical Percentage Contribution in Related Compounds |
| H···H | 36.2% - 61.8% |
| C···H/H···C | 17.9% - 21.6% |
| O···H/H···O | ~26.9% (if applicable) |
| N···H/H···N | ~12.2% (if applicable) |
| Br···H/H···Br | ~10.8% (if applicable) |
Note: The data in this table is based on Hirshfeld surface analyses of various imidazole and bromo-substituted compounds and is intended to be illustrative of the types of interactions and their potential contributions. nih.govnih.govdoaj.org Specific values for this compound would require experimental crystal structure determination.
This type of analysis for this compound would be invaluable in understanding its solid-state properties, such as its melting point, solubility, and polymorphism.
Future Research Directions and Emerging Paradigms
Integration with Flow Chemistry and Automated Synthesis for Scalability
The traditional batch synthesis of complex imidazole (B134444) derivatives can be challenging to scale up, often limited by issues with heat transfer, reaction time, and the use of high-boiling point solvents. nih.gov Future research will likely focus on adapting the synthesis of molecules like 2-(4-bromobutyl)-1-methyl-1H-imidazole to continuous-flow chemistry and automated platforms. These technologies offer significant advantages for scalability, process safety, and efficiency. researchgate.netresearchgate.net
Flow chemistry, performed in plug flow reactors (PFRs), enables rapid and data-rich optimization of reaction conditions. figshare.com This approach has been successfully used for challenging imidazole cyclization reactions, allowing for development and scale-up under GMP conditions. figshare.com By integrating automated sampling and real-time analytical analysis, reaction parameters can be fine-tuned to maximize yield and purity, moving the synthesis of complex molecules from traditional lab setups to a more efficient, commercial-scale footprint. figshare.comchemrxiv.org The development of a continuous-flow process for this compound and its subsequent derivatives would represent a significant step towards on-demand, scalable production for various applications.
| Feature | Batch Synthesis | Flow Chemistry |
| Scalability | Limited by reactor volume; non-linear scale-up | Linear scale-up by extending run time or "numbering-up" reactors researchgate.net |
| Heat Transfer | Inefficient, potential for hot spots | High surface-area-to-volume ratio allows for superior heat control researchgate.net |
| Safety | Large volumes of reagents pose higher risks | Small reaction volumes at any given time improve process safety researchgate.net |
| Reaction Time | Often requires long reaction and workup times | Can significantly reduce reaction times from hours to minutes nih.gov |
| Optimization | Slow, one-at-a-time parameter changes | Amenable to rapid, automated optimization of multiple parameters beilstein-journals.orgnih.gov |
Exploration of Novel Catalytic Applications Beyond Current Scope
The imidazole nucleus is a cornerstone in modern catalysis, primarily through its role as a precursor to N-heterocyclic carbene (NHC) ligands, which form stable and highly active complexes with transition metals. researchgate.net The this compound molecule is an ideal candidate for the synthesis of novel, functionalized imidazolium (B1220033) salts and subsequent NHC ligands. The bromobutyl arm can be used to anchor the catalyst to a solid support, creating heterogeneous catalysts that are easily separable and recyclable—a key principle of green chemistry. tandfonline.com
Future research could explore the use of catalysts derived from this compound in a variety of organic transformations. Imidazole-based catalysts have shown efficacy in multicomponent reactions for synthesizing other complex heterocyclic frameworks. tandfonline.comnih.gov Furthermore, functionalized imidazolium salts themselves can act as organocatalysts, such as the use of 1-(4-bromobutyl)-3-methyl-imidazolium bromide as a green ionic liquid catalyst for the dehydration of alcohols. researchgate.net Exploring the catalytic activity of derivatives of this compound in reactions like C-C bond formation, polymerization, or oxidation could unveil new and efficient synthetic methodologies.
| Catalyst Type | Precursor Compound | Potential Application | Key Advantage |
| Heterogeneous NHC-Metal Complex | This compound | Cross-coupling reactions, metathesis | Recyclability and ease of separation from product tandfonline.com |
| Ionic Liquid Organocatalyst | Imidazolium salt from this compound | Dehydration, condensation reactions | Metal-free, potentially solvent-free conditions researchgate.net |
| Functionalized Solid Support | Polymer functionalized with the imidazole moiety | Multicomponent reactions for library synthesis | High functional group tolerance, thermal stability researchgate.net |
Advanced Biomedical Applications (Focusing on Basic Science and Mechanistic Discovery)
While avoiding clinical translation, the fundamental properties of this compound make it a promising scaffold for developing tools for basic biomedical research. The imidazole ring is a privileged structure in medicinal chemistry, known for its ability to participate in hydrogen bonding and coordinate with metalloenzymes. nih.govekb.eg
One major avenue of future research is in the development of novel fluorescent probes for bioimaging. acs.org By conjugating a fluorophore to the bromobutyl chain, researchers could create probes where the imidazole moiety acts as a recognition site for specific cellular components or analytes. Imidazole derivatives have been successfully designed for two-photon fluorescence microscopy, which allows for deeper tissue penetration and less phototoxicity compared to conventional fluorescence imaging. nih.govnih.gov Such probes could be used to track specific organelles, like lysosomes, or to sense changes in the cellular microenvironment. nih.gov Mechanistic studies could focus on how the structure of the imidazole derivative influences its cellular uptake, localization, and photophysical response to biological targets. nih.gov
Development of Smart Materials and Responsive Systems Utilizing Imidazole Functionalization
The functionalization of polymers and materials with imidazole moieties can impart "smart" or "responsive" properties. The nitrogen atoms in the imidazole ring can act as proton donors/acceptors or metal-coordinating ligands, making the material sensitive to changes in pH, temperature, or the presence of specific analytes. researchgate.net
A particularly exciting area is the development of CO₂-responsive materials. mdpi.com Materials functionalized with imidazole groups can react with CO₂ in an aqueous environment to form charged ammonium (B1175870) bicarbonate, leading to a switchable transition from hydrophobic to hydrophilic. mdpi.comnih.gov This property could be harnessed by using this compound to graft onto polymer backbones. Such materials could find applications in creating reversible hydrogels, switchable surfaces, or systems for controlled capture and release of other molecules. The reversible nature of this interaction, often toggled by bubbling CO₂ or an inert gas like nitrogen, allows for dynamic control over the material's properties. nih.govresearchgate.net
Deepening Mechanistic Understanding Through Advanced Spectroscopic and Imaging Techniques
A thorough understanding of the chemical behavior of this compound and its derivatives is crucial for all the applications mentioned above. Future research will heavily rely on advanced analytical techniques to elucidate reaction mechanisms, characterize new materials, and probe interactions at the molecular level.
Spectroscopic methods such as ¹H and ¹³C NMR, FT-IR, and mass spectrometry will remain essential for structural confirmation during synthesis. nih.gov To understand the electronic properties and potential as optical sensors, UV-vis absorption and fluorescence spectroscopy are critical. acs.orguminho.pt These techniques can reveal how the local environment affects the photophysical properties of imidazole derivatives, which is key to designing effective fluorescent probes. researchgate.net For materials science applications, techniques like X-ray diffraction can provide insights into the solid-state structure and self-assembly of imidazole-functionalized systems. researchgate.net Furthermore, in-situ spectroscopic monitoring of reactions, such as photo-oxidation processes, can help to identify transient intermediates and clarify reaction pathways, deepening the fundamental understanding of imidazole chemistry. rsc.org
Q & A
Q. Basic
- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (10–30%) to separate brominated products from unreacted starting materials .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.
- HPLC : For challenging separations, reverse-phase C18 columns with acetonitrile/water mobile phases achieve resolution .
How does the presence of a bromobutyl substituent influence molecular conformation and intermolecular interactions in crystalline states?
Advanced
X-ray studies of similar compounds (e.g., 2-(4-bromophenyl)imidazoles) reveal:
- Dihedral Angles : The bromobutyl chain adopts a gauche conformation, with dihedral angles of ~30–65° relative to the imidazole ring, affecting packing efficiency .
- Halogen Bonding : Bromine participates in weak C–Br···π or C–Br···N interactions, stabilizing crystal lattices .
- Thermal Motion : Higher B-factors for terminal bromine suggest dynamic disorder in the solid state .
What are common challenges in achieving high elemental analysis accuracy for brominated imidazoles, and how can they be mitigated?
Basic
Challenges include hygroscopicity and incomplete combustion. Mitigation strategies:
- Drying Protocols : Dry samples under vacuum (24–48 hrs) before analysis.
- Halogen-Specific Methods : Use Schöninger combustion followed by ion chromatography for precise Br quantification .
- Cross-Validation : Confirm results via mass spectrometry (ESI-MS) to detect impurities .
How can computational chemistry tools predict the reactivity of this compound in further derivatization?
Q. Advanced
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the C4 position of imidazole may be reactive in SNAr reactions .
- Molecular Dynamics : Simulate solvent accessibility of the bromobutyl chain to predict substitution kinetics .
- Docking Studies : Screen interactions with biological targets (e.g., enzymes) to guide functionalization .
What critical parameters should be monitored during synthesis to ensure reproducibility?
Q. Basic
- Moisture Control : Use anhydrous solvents and inert gas purges to prevent hydrolysis of alkylating agents .
- Temperature Gradients : Maintain isothermal conditions (±2°C) to avoid side reactions.
- Reagent Stoichiometry : Precisely measure bromobutylating agents to prevent oligomerization .
How can thermal analysis techniques contribute to understanding the stability of brominated imidazole derivatives?
Q. Advanced
- TGA/DTA : Determine decomposition onset temperatures (e.g., ~200°C for bromobutyl derivatives) and identify volatile byproducts via evolved gas analysis .
- DSC : Detect polymorphic transitions or glass transitions, which impact formulation stability.
- Kinetic Modeling : Apply Flynn-Wall-Ozawa methods to calculate activation energies for degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
